molecular formula C14H14BrN3O3S B2674920 methyl 2-(2-((2-amino-2-oxoethyl)thio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate CAS No. 1207039-42-6

methyl 2-(2-((2-amino-2-oxoethyl)thio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate

Cat. No. B2674920
CAS RN: 1207039-42-6
M. Wt: 384.25
InChI Key: WCDZFDSWDLFLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-((2-amino-2-oxoethyl)thio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C14H14BrN3O3S and its molecular weight is 384.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Antihypertensive α-blocking Agents : The synthesis processes involve creating compounds with significant antihypertensive α-blocking activity through various chemical reactions, indicating potential applications in managing high blood pressure with low toxicity levels (Abdel-Wahab et al., 2008).
  • Antiprotozoal Agents : Research on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines shows strong antiprotozoal activity, particularly against T. b. rhodesiense and P. falciparum, highlighting their potential in treating protozoal infections (Ismail et al., 2004).
  • Antibacterial and Antifungal Activities : Compounds derived from the synthesis involving imidazole moieties have shown promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Chemical Synthesis and Reactivity

  • Green Synthesis of Imidazo[2,1-b]thiazole Derivatives : A study on microwave-assisted green synthesis of imidazo[2,1-b]thiazole derivatives reports an efficient, eco-friendly method, highlighting their antimicrobial, antimalarial, and antitubercular activities (Vekariya et al., 2017).
  • Aldose Reductase Inhibitors : The synthesis of iminothiazolidin-4-one acetate derivatives explores their potential as aldose reductase inhibitors, offering a novel approach to the treatment of diabetic complications (Ali et al., 2012).

Methodological Innovations

  • Spectroscopic Characterization and Computational Study : The reactivity of imidazole derivatives has been explored through combined experimental and computational approaches, providing insights into their potential pharmacological applications (Hossain et al., 2018).
  • Eco-friendly Synthesis Procedures : Studies like the Bronsted acidic ionic liquid catalyzed synthesis of imidazole derivatives under ultrasound irradiation present eco-friendly and efficient synthesis methods, highlighting the push towards greener chemistry (Hilal & Hanoon, 2019).

properties

IUPAC Name

methyl 2-[2-(2-amino-2-oxoethyl)sulfanyl-5-(4-bromophenyl)imidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S/c1-21-13(20)7-18-11(9-2-4-10(15)5-3-9)6-17-14(18)22-8-12(16)19/h2-6H,7-8H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDZFDSWDLFLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.